molecular formula C15H15N5O5S2 B4117046 N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No. B4117046
M. Wt: 409.4 g/mol
InChI Key: DCDKSIYZXWAXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide, commonly known as "ATB-346," is a novel compound that has been developed as a potential anti-inflammatory drug. This compound has been designed to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. The purpose of

Mechanism of Action

ATB-346 selectively targets the N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide, ATB-346 only inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide. This selective inhibition of N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide is thought to be responsible for the superior safety profile of ATB-346 compared to traditional NSAIDs.
Biochemical and Physiological Effects
The biochemical and physiological effects of ATB-346 have been extensively studied in preclinical models. ATB-346 has been shown to effectively reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. Additionally, ATB-346 has been shown to have a lower risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.

Advantages and Limitations for Lab Experiments

The advantages of using ATB-346 in lab experiments include its high purity and yield, as well as its selective inhibition of N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide. Additionally, ATB-346 has been shown to have a superior safety profile compared to traditional NSAIDs, making it a more attractive option for scientific research. The limitations of using ATB-346 in lab experiments include the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the research and development of ATB-346. One potential direction is to further investigate the long-term safety and efficacy of ATB-346 in preclinical and clinical studies. Additionally, there is a need to explore the potential of ATB-346 in other inflammatory conditions, such as asthma and inflammatory bowel disease. Another potential direction is to develop new formulations of ATB-346 that can be administered through different routes, such as topical or intravenous administration. Finally, there is a need to investigate the potential of ATB-346 in combination with other anti-inflammatory drugs to enhance its therapeutic efficacy.

Scientific Research Applications

ATB-346 has been extensively studied in preclinical models of inflammation and pain. The compound has been shown to be highly effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. Additionally, ATB-346 has been shown to have a superior safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are known to cause gastrointestinal and cardiovascular side effects.

properties

IUPAC Name

1-[(4-methyl-3-nitrobenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S2/c1-9-2-3-10(8-13(9)20(22)23)14(21)18-19-15(26)17-11-4-6-12(7-5-11)27(16,24)25/h2-8H,1H3,(H,18,21)(H2,16,24,25)(H2,17,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDKSIYZXWAXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-3-nitrophenyl)carbonyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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